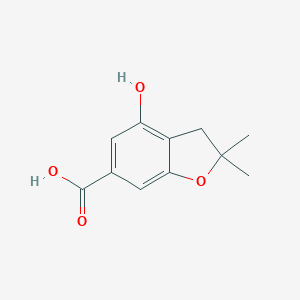

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran derivatives, including those with hydroxy and carboxylic acid functional groups, have been a subject of extensive research due to their varied biological activities and potential applications in pharmaceutical chemistry. The synthesis and study of such compounds provide valuable insights into their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cyclization reactions and functional group transformations. For instance, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized from 3,5-dihydroxybenzoate through a direct thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis (Mori et al., 2020). Such methodologies may be adaptable for synthesizing 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, highlighting the versatility of cyclization and hydrolysis in crafting benzofuran structures.

Molecular Structure Analysis

Molecular structure elucidation of benzofuran derivatives is commonly achieved through spectroscopic methods like NMR, ESI-MS, and FT-IR, providing detailed insights into their molecular architecture. Single-crystal X-ray diffraction offers precise information on molecular and crystal structures, demonstrating the diverse conformations and interactions these molecules can adopt (Mori et al., 2020).

Aplicaciones Científicas De Investigación

Antioxidant Properties and Structure-Activity Relationships

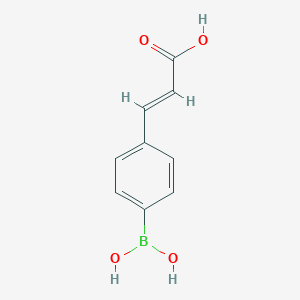

Hydroxycinnamic acids (HCAs), including structures similar to 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, have been extensively studied for their significant biological properties, particularly their antioxidant activities. Research has delved into the structure-activity relationships (SARs) of these compounds, highlighting the critical role of unsaturated bonds in their side chains and modifications such as esterification and amidation to enhance antioxidant efficacy. The presence of ortho-dihydroxy phenyl groups (catechol moiety) is notably significant in enhancing antioxidant activity, providing a foundation for designing more potent antioxidant molecules through medicinal chemistry (Razzaghi-Asl et al., 2013).

Analytical Methods for Antioxidant Activity Determination

The evaluation of antioxidants and their effects across various fields, from food engineering to medicine, has highlighted the importance of accurately determining antioxidant activity. A review by Munteanu and Apetrei (2021) presents critical insights into the most commonly used tests for antioxidant activity assessment, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples, offering a pathway for the study of compounds like 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid and their derivatives (Munteanu & Apetrei, 2021).

Biotechnological Routes from Biomass

The conversion of plant biomass into valuable chemicals, including derivatives of hydroxycinnamic acids, underscores a sustainable approach to accessing new generation polymers, functional materials, and fuels. Chernyshev, Kravchenko, and Ananikov (2017) explore advancements in synthesizing key platform chemicals like 5-Hydroxymethylfurfural (HMF) from plant feedstocks, paving the way for the development of monomers, polymers, and various carbon-based materials. This research highlights the potential of biomass-derived compounds, akin to 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, in replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).

Direcciones Futuras

Benzofuran compounds, including “4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on discovering new drugs and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Propiedades

IUPAC Name |

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-7-8(12)3-6(10(13)14)4-9(7)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVONXTUWZNEHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648628 |

Source

|

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | |

CAS RN |

169130-42-1 |

Source

|

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)